2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group, a pyrano[4,3-d]pyrimidine core, and a phenoxyacetamide moiety, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrano[4,3-d]pyrimidine core, which is achieved through a cyclocondensation reaction involving appropriate precursorsThe final step involves the coupling of the pyrano[4,3-d]pyrimidine intermediate with 2-(2-methylphenoxy)acetamide through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical products
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide
- 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propionamide
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyrano[4,3-d]pyrimidine core and the trifluoromethyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-4-2-3-5-15(12)28-11-17(26)23-8-6-16-24-14-7-9-27-10-13(14)18(25-16)19(20,21)22/h2-5H,6-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKLKGOXMFHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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